

commercial availability of 4-(Trifluoromethyl)thiophenol

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Compound of Interest

Compound Name: *4-(Trifluoromethyl)thiophenol*

Cat. No.: B1295252

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An In-Depth Technical Guide to **4-(Trifluoromethyl)thiophenol**: Commercial Availability, Synthesis, and Application

For researchers, medicinal chemists, and professionals in drug development, the strategic incorporation of fluorine-containing moieties is a cornerstone of modern molecular design. The trifluoromethyl group (-CF₃), in particular, is prized for its ability to enhance critical drug-like properties, including metabolic stability, lipophilicity, and receptor binding affinity.[1][2][3] **4-(Trifluoromethyl)thiophenol** (CAS No. 825-83-2) serves as a pivotal building block for introducing this group, as well as the trifluoromethylthio (-SCF₃) group, into target molecules. This guide provides a comprehensive technical overview of its properties, commercial availability, synthesis, and practical application, grounded in field-proven insights and established protocols.

Physicochemical Profile and Core Characteristics

4-(Trifluoromethyl)thiophenol is a halogenated aromatic organosulfur compound.[1] At room temperature, it typically presents as a clear, colorless to pale yellow liquid with a potent, characteristic thiol odor.[1][4] The presence of the strongly electron-withdrawing trifluoromethyl group on the benzene ring significantly increases the acidity of the thiol proton compared to unsubstituted thiophenol, enhancing its reactivity as a nucleophile in various organic transformations.[1]

Table 1: Key Physicochemical Properties of **4-(Trifluoromethyl)thiophenol**

Property	Value	Source(s)
CAS Number	825-83-2	[1] [4] [5] [6] [7]
Molecular Formula	C ₇ H ₅ F ₃ S	[1] [4] [5] [6] [7]
Molecular Weight	178.17 g/mol	[1] [4] [8]
Appearance	Clear colorless to light yellow liquid	[1] [4] [9]
Boiling Point	68-72 °C (at 15 mmHg)	[4]
Density	~1.3 g/cm ³	[4]
Refractive Index	~1.492 - 1.494 (at 20°C)	[4] [6] [9]
pKa	5.60 ± 0.10 (Predicted)	[1] [4]
Solubility	Insoluble in water; soluble in organic solvents.	[1] [4] [9] [10]
Storage Temp.	2-8°C under an inert atmosphere.	[1] [4]

Commercial Availability and Procurement for Research

4-(Trifluoromethyl)thiophenol is readily available from numerous chemical suppliers, catering to both small-scale research and bulk manufacturing needs. When procuring this reagent, researchers should prioritize suppliers who provide comprehensive analytical data (e.g., NMR, GC-MS) to verify purity, which is typically offered at ≥96% or ≥97%.

Table 2: Representative Commercial Suppliers

Supplier	Typical Purity	Available Quantities	Notes
Sigma-Aldrich	AldrichCPR Grade	500 mg	Product intended for early discovery research.[11]
Thermo Scientific Chemicals	97%	1 g, 5 g	Formerly part of the Alfa Aesar portfolio.[6][9][12]
TCI America	>97.0% (GC)	1 g, 5 g	Listed as 4-(Trifluoromethyl)benzenethiol.[13]
Manchester Organics	97%	25 g	Lead time of 4-6 weeks may apply.[14]
Oakwood Chemical	Not specified	Custom quantities	Contact for specific packaging and quantities.[15]
ChemicalBook	Varies	Varies	A marketplace connecting multiple suppliers.[4][10]

Core Applications in Drug Discovery and Agrochemicals

The utility of **4-(Trifluoromethyl)thiophenol** stems from the unique properties conferred by the trifluoromethyl group. In medicinal chemistry, its incorporation into a drug candidate can significantly improve lipophilicity, which aids in cell membrane permeability, and enhance metabolic stability by blocking sites susceptible to enzymatic oxidation.[2][10][16] These attributes make it a valuable building block for developing novel therapeutics in areas such as oncology, inflammation, and virology.[16]

Similarly, in the agrochemical sector, derivatives of this compound are used to synthesize potent pesticides, herbicides, and fungicides with improved efficacy and environmental

persistence.[4][5][10][16]

Synthesis and Experimental Protocols

Part A: Representative Synthesis of 4-(Trifluoromethyl)thiophenol

While commercially available, understanding the synthesis of this key intermediate is valuable. A common industrial approach involves the nucleophilic aromatic substitution (SNAr) of an activated halo-aromatic compound with a sulfur source. The trifluoromethyl group acts as a strong electron-withdrawing group, activating the ring for nucleophilic attack.[13][17][18]

A representative method is adapted from procedures involving the reaction of a trifluoromethyl-substituted chlorobenzene with a hydrosulfide reagent.[19]

Protocol 1: Synthesis via Nucleophilic Aromatic Substitution

- **Reagent Preparation:** In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add N,N'-dimethylacetamide (solvent).
- **Reaction Initiation:** Add sodium hydrosulfide (NaSH) to the solvent. While stirring under a nitrogen atmosphere, add 4-chloro-benzotrifluoride to the mixture.
 - **Causality:** N,N'-dimethylacetamide is a polar aprotic solvent that effectively solvates the sodium cation, freeing the hydrosulfide anion to act as a potent nucleophile. The reaction is conducted under inert gas to prevent the oxidation of the thiol product.
- **Thermal Conditions:** Heat the reaction mixture to between 100-150°C and maintain for 12-18 hours.
 - **Causality:** Elevated temperature is required to overcome the activation energy for the SNAr reaction, even on an activated substrate.
- **Work-up and Acidification:** After cooling to room temperature, slowly add dilute sulfuric acid to the reaction mixture until the pH is between 2 and 5.
 - **Causality:** Acidification protonates the resulting thiolate anion to form the neutral thiophenol product, causing it to separate from the aqueous/polar solvent phase.

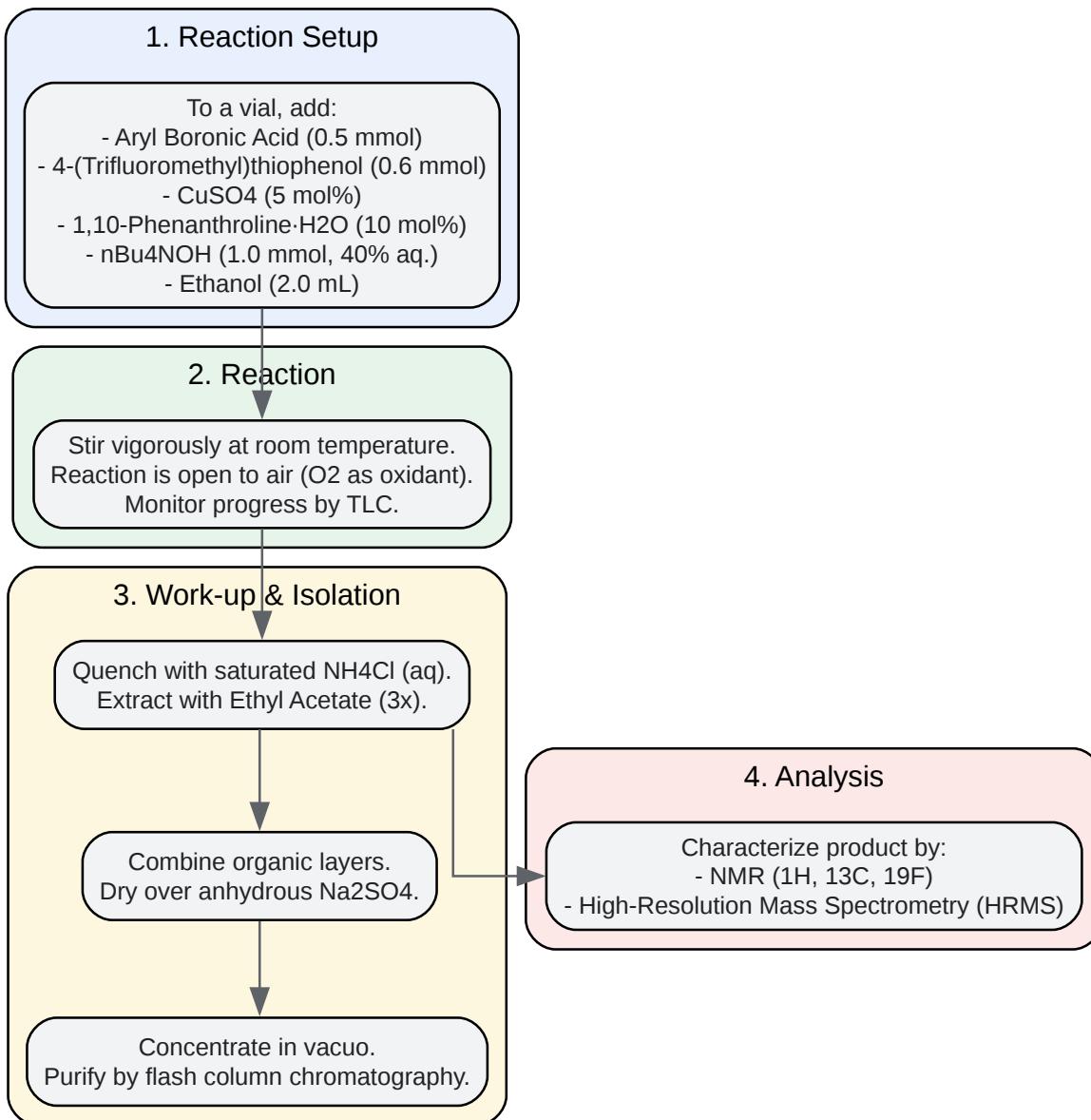
- Isolation and Purification: The crude product can be isolated by extraction with an organic solvent (e.g., diethyl ether or dichloromethane) followed by distillation under reduced pressure to yield pure **4-(Trifluoromethyl)thiophenol**.
- Validation: The identity and purity of the product should be confirmed using standard analytical techniques such as ^1H NMR, ^{19}F NMR, and GC-MS.

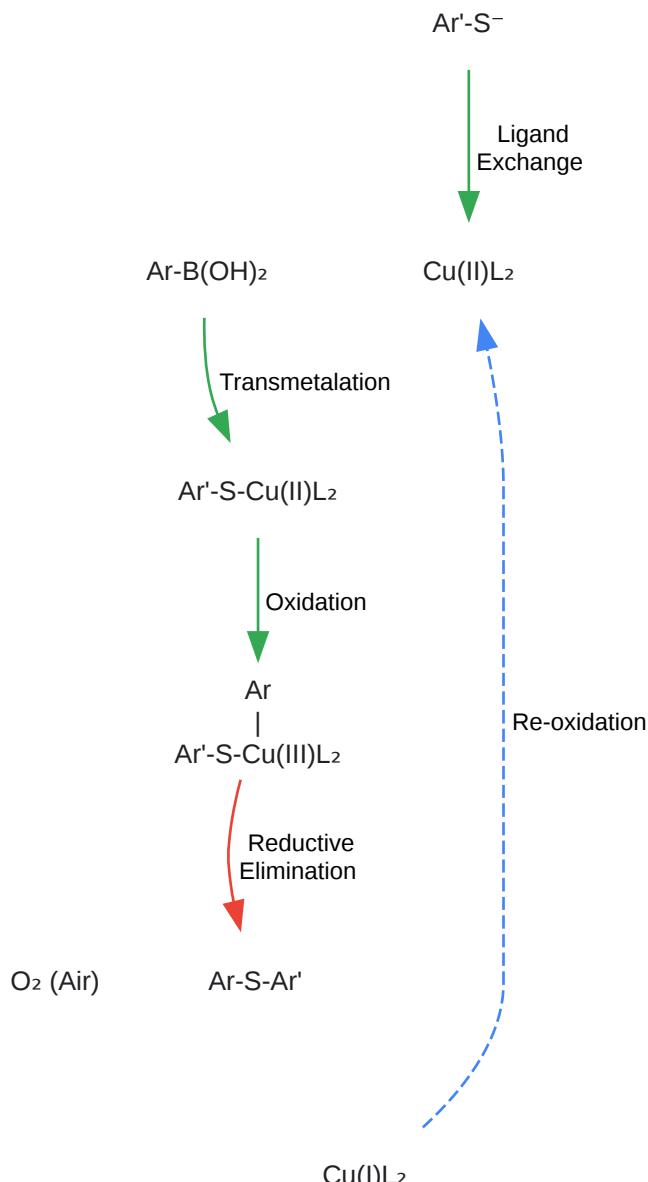
Part B: Application in C-S Cross-Coupling Reactions

4-(Trifluoromethyl)thiophenol is an excellent nucleophile for forming carbon-sulfur bonds. The Chan-Lam S-arylation offers a mild and efficient method for coupling thiols with boronic acids, operating under aerobic conditions at room temperature, which presents a significant advantage over palladium-catalyzed methods.[\[4\]](#)[\[7\]](#)[\[20\]](#)

Protocol 2: Chan-Lam S-Arylation of **4-(Trifluoromethyl)thiophenol**

This protocol is based on the efficient copper-catalyzed methodology developed by Xu, et al. [\[20\]](#)





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